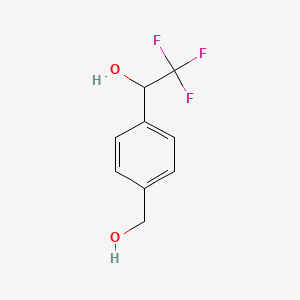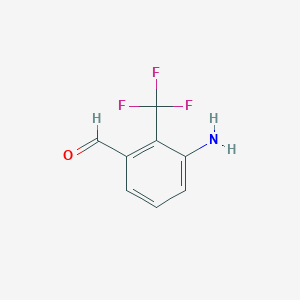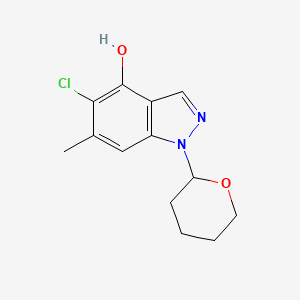
2-(4-Aminophenyl)-2-(hydroxymethyl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminophenyl)-2-(hydroxymethyl)propane-1,3-diol is an organic compound that features both an amino group and a hydroxymethyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-2-(hydroxymethyl)propane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and formaldehyde.
Reduction: The nitro group of 4-nitrobenzaldehyde is reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydroxymethylation: The resulting 4-aminobenzaldehyde undergoes hydroxymethylation with formaldehyde under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-2-(hydroxymethyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The amino group can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 2-(4-Carboxyphenyl)-2-(hydroxymethyl)propane-1,3-diol.
Reduction: 2-(4-Aminophenyl)-2-(hydroxymethyl)propane-1,3-diamine.
Substitution: Various substituted derivatives depending on the alkyl halide used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a building block for biologically active compounds.
Medicine: Potential use in drug development due to its functional groups.
Industry: Use in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-2-(hydroxymethyl)propane-1,3-diol would depend on its specific application. For instance, in drug development, it might interact with specific enzymes or receptors, altering their activity. The amino group could form hydrogen bonds or ionic interactions with biological targets, while the hydroxymethyl group could participate in further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)ethanol: Similar structure but lacks the propane backbone.
4-Aminobenzyl alcohol: Similar functional groups but different backbone structure.
2-(4-Hydroxyphenyl)-2-(hydroxymethyl)propane-1,3-diol: Similar backbone but with a hydroxyl group instead of an amino group.
Uniqueness
2-(4-Aminophenyl)-2-(hydroxymethyl)propane-1,3-diol is unique due to the presence of both an amino group and a hydroxymethyl group on a propane backbone, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-(4-aminophenyl)-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C10H15NO3/c11-9-3-1-8(2-4-9)10(5-12,6-13)7-14/h1-4,12-14H,5-7,11H2 |
InChI Key |
SRGALHBGOVUQTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CO)(CO)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B12976344.png)


![(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride](/img/structure/B12976361.png)







